molecular formula C14H20BrN3O4 B8077033 N,N-Bis(tert-butoxycarbonyl) (6-bromopyrazin-2-YL)amine

N,N-Bis(tert-butoxycarbonyl) (6-bromopyrazin-2-YL)amine

Cat. No.: B8077033
M. Wt: 374.23 g/mol
InChI Key: GHAGHRHYUCNTJH-UHFFFAOYSA-N
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Description

N,N-Bis(tert-butoxycarbonyl) (6-bromopyrazin-2-YL)amine: is a chemical compound that is often used in organic synthesis and pharmaceutical research. It is known for its stability and reactivity, making it a valuable intermediate in the preparation of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(tert-butoxycarbonyl) (6-bromopyrazin-2-YL)amine typically involves the reaction of 6-bromopyrazine-2-amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(tert-butoxycarbonyl) (6-bromopyrazin-2-YL)amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of pyrazine derivatives.

    Deprotection Reactions: The tert-butoxycarbonyl groups can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or palladium on carbon are used under hydrogenation conditions.

    Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane is used to remove the tert-butoxycarbonyl groups.

Major Products Formed:

    Substitution Reactions: Various substituted pyrazine derivatives.

    Reduction Reactions: Pyrazine derivatives without the bromine atom.

    Deprotection Reactions: Free amine derivatives of pyrazine.

Scientific Research Applications

N,N-Bis(tert-butoxycarbonyl) (6-bromopyrazin-2-YL)amine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the preparation of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N,N-Bis(tert-butoxycarbonyl) (6-bromopyrazin-2-YL)amine involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atom bonded to the bromine. The tert-butoxycarbonyl groups provide protection to the amine functionality, allowing selective reactions to occur at the bromine site.

Comparison with Similar Compounds

  • N,N-Bis(tert-butoxycarbonyl) (6-chloropyrazin-2-YL)amine
  • N,N-Bis(tert-butoxycarbonyl) (6-fluoropyrazin-2-YL)amine
  • N,N-Bis(tert-butoxycarbonyl) (6-iodopyrazin-2-YL)amine

Comparison:

  • Reactivity: The bromine derivative is more reactive in nucleophilic substitution reactions compared to the chlorine and fluorine derivatives due to the weaker carbon-bromine bond.
  • Stability: The tert-butoxycarbonyl groups provide similar stability across all derivatives, protecting the amine functionality.
  • Applications: While all derivatives are used in organic synthesis, the bromine derivative is preferred for reactions requiring higher reactivity.

Properties

IUPAC Name

tert-butyl N-(6-bromopyrazin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-8-16-7-9(15)17-10/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAGHRHYUCNTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CN=CC(=N1)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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